molecular formula C20H18BrN3O2S B2984506 N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899758-78-2

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2984506
CAS No.: 899758-78-2
M. Wt: 444.35
InChI Key: BALDDQJGZMGHQA-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-bromo-3-methylphenyl group. The structure includes:

  • A thioether bridge connecting the dihydropyrazinone ring to an acetamide moiety.
  • A benzyl group attached via the amide nitrogen.
  • A bromine atom and methyl group on the phenyl ring, contributing to steric and electronic effects.

This compound’s synthesis likely involves coupling a thioacetic acid derivative with a benzylamine, followed by cyclization to form the dihydropyrazinone ring.

Properties

IUPAC Name

N-benzyl-2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-14-11-16(7-8-17(14)21)24-10-9-22-19(20(24)26)27-13-18(25)23-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALDDQJGZMGHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Brominated Methylphenyl Intermediate: The starting material, 4-bromo-3-methylphenyl, is synthesized through bromination of 3-methylphenyl using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Dihydropyrazinone Core: The brominated methylphenyl intermediate is then reacted with appropriate reagents to form the dihydropyrazinone core. This step may involve cyclization reactions under controlled conditions.

    Thioether Formation: The dihydropyrazinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Final Coupling with Benzyl Group: The final step involves coupling the thioether intermediate with a benzyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrazinone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methylphenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Aminated or thiolated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Core Structure Key Substituents Synthesis Method Purity/Melting Point Key Features
Target Compound Dihydropyrazinone 4-Bromo-3-methylphenyl, benzyl Amide coupling + cyclization Not reported Bromine for halogen bonding; methyl enhances lipophilicity
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide Dihydropyrazinone 3,4-Difluorophenyl, 4-methoxybenzyl Similar amide coupling Not reported Fluorine increases electronegativity; methoxy improves solubility
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine 4-Bromophenyl, pyrazine Carbodiimide-mediated coupling M.P. 433–435 K Planar pyrazine core; intramolecular C—H···O bonds
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole 4-Bromophenyl, triazinoindole Acid-amine coupling 95% purity Bulky triazinoindole core; potential π-π stacking
N-(4-Phenoxyphenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide Triazinoindole 8-Bromo-5-methyltriazinoindole, phenoxy Acid-amine coupling 95% purity Phenoxy group enhances aromatic interactions

Key Differences and Implications

Triazinoindole-based compounds (e.g., ) may exhibit stronger π-π stacking due to extended aromatic systems, whereas the dihydropyrazinone’s carbonyl group enables hydrogen bonding.

Substituent Effects: Bromine vs. Fluorine: Bromine in the target compound facilitates halogen bonding, which is absent in fluorine-substituted analogs (e.g., ). However, fluorine’s electronegativity may improve metabolic stability. Benzyl vs.

Synthetic Approaches :

  • Most analogs (e.g., ) use carbodiimide-mediated amide coupling, suggesting the target compound’s synthesis follows similar protocols. Purity levels (~95%) are consistent across these methods .

Physical Properties :

  • The pyrazine derivative has a high melting point (433–435 K), attributed to intermolecular N—H···N and C—H···O interactions. The target compound’s bromine and methyl groups may similarly influence crystal packing but with reduced planarity.

Biological Activity

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thioacetamide moiety and a bromo-substituted phenyl group. Its molecular formula is C18H19BrN2OS, and it has a molecular weight of approximately 396.32 g/mol. The presence of the thioether and the pyrazine ring suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various compounds similar to this compound. For instance, compounds derived from thiazolidinone scaffolds have shown significant antibacterial and antifungal activities. The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) for these compounds were reported as follows:

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7–21.421.4–40.2
4pN/AN/A
3hN/AN/A

These findings indicate that structural modifications can lead to enhanced antimicrobial activity, suggesting that N-benzyl derivatives might exhibit similar or improved efficacy against various pathogens .

Anticancer Activity

The anticancer potential of compounds containing similar structures has been explored extensively. Research indicates that derivatives with a pyrazine core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown:

  • Inhibition of Cell Proliferation : Compounds demonstrated IC50 values in the micromolar range against several cancer cell lines.
  • Mechanisms of Action : Induction of apoptosis via caspase activation and modulation of key signaling pathways (e.g., MAPK/ERK).

Case Studies

  • Study on Pyrazine Derivatives : A study focused on pyrazine derivatives demonstrated that modifications at the phenyl position significantly impacted cytotoxicity against MCF-7 breast cancer cells, suggesting a structure-activity relationship that could be beneficial for developing new anticancer agents.
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, supporting the hypothesis that similar compounds could exhibit potent activity against resistant strains.

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